molecular formula C17H13ClN2OS B5820656 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5820656
M. Wt: 328.8 g/mol
InChI Key: DJDAFGADGSIDAI-UHFFFAOYSA-N
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Description

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety by reacting the thiazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the methyl group at the 5 position.

    N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Similar structure but lacks the chlorine atom at the 2 position.

Uniqueness

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the chlorine atom and the methyl group, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-11-15(12-7-3-2-4-8-12)19-17(22-11)20-16(21)13-9-5-6-10-14(13)18/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDAFGADGSIDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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